molecular formula C16H14ClNO3S2 B2777143 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide CAS No. 2097919-78-1

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2777143
CAS No.: 2097919-78-1
M. Wt: 367.86
InChI Key: OYIBOUVEWNHALJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a central ethyl linker substituted with furan-2-yl and thiophen-2-yl groups, connected to a 2-chlorobenzenesulfonamide moiety. Sulfonamides are widely explored for their biological activity, including antimicrobial and enzyme inhibitory properties, though the specific applications of this compound remain speculative without experimental validation .

Properties

IUPAC Name

2-chloro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S2/c17-13-5-1-2-8-16(13)23(19,20)18-11-12(14-6-3-9-21-14)15-7-4-10-22-15/h1-10,12,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIBOUVEWNHALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of chlorobenzene to introduce the sulfonamide group. This is followed by the coupling of furan and thiophene derivatives through a series of substitution and addition reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione, while reduction of the sulfonamide group can yield the corresponding amine .

Scientific Research Applications

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the furan and thiophene rings can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Effects

The compound’s dual heterocyclic substituents (furan and thiophene) distinguish it from analogs. For example:

  • N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide (): Contains a nitro group and phenyl substituent instead of heterocycles.
  • 4-Chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide (): Features a thiophene imine group, lacking the ethyl linker and furan moiety. The imine group may confer greater planarity, influencing π-π stacking interactions in molecular recognition .
  • Compounds in (e.g., (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine): Incorporate thiophene-ethyl groups but fused with tetrahydronaphthalen-amine oxide systems, which may enhance solubility or receptor binding compared to the target compound’s simpler sulfonamide backbone .

Electronic and Steric Properties

  • Dimethylamino-Modified Furan Derivatives (): Compounds like N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide include dimethylamino groups on furan, which could improve water solubility via protonation. The target compound’s lack of such groups may result in lower solubility .
  • Bulky Substituents in : Derivatives such as N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide feature tert-butyl and piperidinyloxy groups.

Key Structural and Functional Differences (Table)

Compound Name Key Substituents Notable Features
2-Chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide Furan-2-yl, thiophen-2-yl, chloro Dual heterocycles; potential for π-π interactions
N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide Nitro, phenyl High electrophilicity; steric bulk from phenyl
4-Chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide Thiophene imine Planar structure; enhanced stacking interactions
N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide Dimethylamino, nitro, furan Improved solubility; complex synthetic pathway
N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide tert-Butyl, piperidinyloxy High steric hindrance; metabolic stability

Biological Activity

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of furan and thiophene moieties, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H14ClNO2SC_{13}H_{14}ClNO_2S, with a molecular weight of approximately 283.77 g/mol. The presence of the chloro group, along with the furan and thiophene rings, enhances its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC13H14ClNO2S
Molecular Weight283.77 g/mol
Melting PointNot available
Boiling PointNot available
DensityNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Side Chain : The furan and thiophene rings are synthesized through halogenation and cyclization reactions.
  • Coupling with Benzene Sulfonamide : The side chain is then coupled with a benzene sulfonamide derivative via nucleophilic substitution.

The biological activity of sulfonamide derivatives like this compound is often attributed to their ability to interact with various molecular targets, including enzymes and receptors. The furan and thiophene moieties may facilitate π–π stacking interactions and hydrogen bonding, enhancing binding affinity.

Case Studies

  • Cardiovascular Effects : Research indicates that certain sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, studies using isolated rat heart models have shown that some derivatives can decrease perfusion pressure significantly compared to controls .
    • Table 1: Experimental Design for Perfusion Pressure Studies
      | Group | Compound | Dose |
      |-------|---------------------------------------------|------------|
      | I | Control (Krebs-Henseleit solution only) | - |
      | II | 2-chloro-N-[...]-benzene sulfonamide | 0.001 nM |
      | III | Compound 3 (4-(2-aminoethyl)-benzenesulfonamide) | 0.001 nM |
      | IV | Compound 4 (4-[3-(4-nitro-phenyl)-ureido]-...) | 0.001 nM |
    This study suggests that the compound may exert significant effects on cardiac function through calcium channel modulation.
  • Antimicrobial Activity : Other studies have explored the antimicrobial properties of related sulfonamide compounds, indicating potential effectiveness against various bacterial strains. The structural characteristics of these compounds often correlate with their potency against microbial targets .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Theoretical models suggest varying permeability across different cell lines, which could influence its therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions:

Intermediate Preparation : React 2-chlorobenzenesulfonyl chloride with a precursor containing the furan-thiophene-ethylamine moiety under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

Coupling Reaction : Use carbodiimide coupling agents (e.g., EDC/HOBt) to form the sulfonamide bond.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures purity (>95% by HPLC) .

Q. Key Challenges :

  • Steric hindrance from the furan and thiophene rings may reduce coupling efficiency. Optimize stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) .
  • Monitor reactions via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and confirm purity via NMR (absence of δ 2.5–3.0 ppm impurities) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 3.8–4.2 ppm for –CH2– groups) and 13C NMR confirm connectivity .
  • IR Spectroscopy : Peaks at 1689 cm⁻¹ (S=O stretch) and 1540 cm⁻¹ (C–N stretch) validate the sulfonamide group .
  • Mass Spectrometry : High-resolution ESI-MS (m/z 353.8437 [M+H]+) confirms molecular weight .
  • X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

Q. How does the compound’s solubility impact experimental design?

Methodological Answer:

  • Solubility Profile : Poor aqueous solubility (logP ~3.5) necessitates DMSO or DMF as solvents for biological assays .
  • Workaround : Use co-solvents (e.g., 10% Cremophor EL in PBS) or nanoformulation to enhance bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions (e.g., varying IC50 values in enzyme inhibition assays) may arise from:

  • Impurity Artifacts : Validate purity via HPLC-MS and repeat assays with freshly prepared batches .
  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength. For example, sulfonamide activity against dihydropteroate synthase is pH-sensitive .
  • Computational Validation : Perform molecular docking (AutoDock Vina) to confirm binding poses and compare with experimental IC50 trends .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Key Modifications :
    • Replace thiophene with pyridine to enhance π-stacking (test via SPR binding assays) .
    • Introduce electron-withdrawing groups (e.g., –CF3) on the benzene ring to improve metabolic stability .
  • Data-Driven SAR : Compare derivatives using a table:
DerivativeModificationIC50 (µM)LogPSource
Parent CompoundNone12.33.5
4-CF3 Analog–CF3 at benzene para8.74.1
Thiophene → PyridineHeterocycle substitution15.93.2

Q. What computational methods predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model binding to dihydropteroate synthase (PDB: 1AJ0). Key interactions:
    • Sulfonamide S=O with Arg 63 hydrogen bonds .
    • Thiophene π-π stacking with Phe 84 .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess complex stability. RMSD >2.5 Å suggests poor target engagement .
  • DFT Calculations : Calculate frontier orbitals (Gaussian 09) to correlate electronic properties (HOMO-LUMO gap) with antibacterial activity .

Q. How can crystallographic data resolve stereochemical uncertainties?

Methodological Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) and SHELXT for structure solution. Example parameters:
    • Space group: P21/c
    • R-factor: <5% after SHELXL refinement .
  • Challenges : Disorder in the ethyl linker may require TWINABS for data scaling .
  • Validation : Check CIF files for Flack parameter (≤0.1) to confirm absolute configuration .

Q. What are the limitations of current biological activity studies, and how can they be addressed?

Methodological Answer:

  • Limitations :
    • Lack of in vivo pharmacokinetic data (e.g., bioavailability <20% in rodent models) .
    • Off-target effects (e.g., COX-2 inhibition at 10 µM) .
  • Solutions :
    • Conduct ADMET profiling (e.g., microsomal stability assays) .
    • Use CRISPR-edited cell lines to isolate target-specific effects .

Q. Table 1: Comparative Synthesis Yields

MethodYield (%)Purity (%)Source
Carbodiimide Coupling7897
Direct Sulfonylation6592
Microwave-Assisted8598

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsSource
1H NMR (400 MHz, DMSO)δ 7.85 (d, J=8 Hz, 2H, Ar–H)
IR (ATR)1689 cm⁻¹ (S=O), 1540 cm⁻¹ (C–N)
HRMS (ESI+)m/z 353.8437 [M+H]+ (calc. 353.843)

Q. Notes

  • Advanced questions emphasize mechanistic validation and computational integration, aligning with academic research rigor.
  • Methodological answers prioritize reproducible protocols and data-driven decision-making.

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